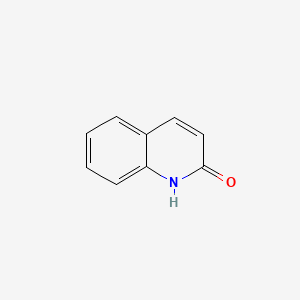

2-Hydroxyquinoline

Description

2-Hydroxyquinoline has been reported in Glycosmis pentaphylla, Houttuynia cordata, and Aconitum ferox with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFMEBWQUVKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058769 | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |

| Record name | 2-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070254421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104534807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803BHY7QWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxyquinoline: A Comprehensive Technical Guide for Researchers

CAS Number: 59-31-4

This technical guide provides an in-depth overview of 2-Hydroxyquinoline (also known as 2-quinolinol or carbostyril), a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and discusses its biological activities and applications.

Core Properties of this compound

This compound exists in tautomeric equilibrium with its keto form, 2(1H)-quinolinone. It is a stable compound under normal conditions and serves as a versatile intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 59-31-4 | [1][2][3] |

| Molecular Formula | C₉H₇NO | [1][3] |

| Molecular Weight | 145.16 g/mol | [1][2][4] |

| Appearance | White to light purple or brownish powder; Light yellow crystalline solid | [1][4] |

| Melting Point | 198-199.5 °C | [1] |

| Boiling Point | 346.7 °C at 760 mmHg | [1] |

| Solubility | Soluble in alcohol, diethyl ether, and dilute HCl. Slightly soluble in water. | [5] |

| Density | 1.3±0.1 g/cm³ | [1] |

| Flash Point | 167.2±20.4 °C | [1] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Spectral Data

| Spectral Data Type | Key Information | Reference(s) |

| UV/Vis Spectroscopy | In a study for simultaneous determination of quinoline and this compound, spectral measurements were taken at 289 nm (the isosbestic point), 326 nm, and 380 nm. | [6][7] |

| Time-of-Flight Mass Spectrometry (TOFMS) | The origins for the lactam and lactim forms are observed at 29,112 and 31,349 cm⁻¹, respectively. | [8] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory work.

Synthesis of this compound Derivatives

Method 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a classic method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. The reaction proceeds via a Schiff base intermediate and requires high temperatures for the final cyclization step.[4][9]

-

Materials:

-

Aniline

-

β-ketoester (e.g., ethyl acetoacetate)

-

High-boiling point solvent (e.g., Dowtherm, diphenyl ether)

-

-

Procedure:

-

Condensation: React aniline with the β-ketoester at room temperature or with moderate heating. This kinetically favored reaction attacks the keto group, forming the β-aminoacrylate intermediate.

-

Cyclization: Heat the β-aminoacrylate intermediate in a high-boiling point solvent (e.g., Dowtherm) to approximately 250 °C. This high temperature facilitates the electrocyclic ring closing, which is the rate-determining step.[2]

-

Work-up: During the reaction, ethanol is formed and can be distilled off. After cooling, the solid product separates. It can be collected by filtration and washed with a suitable solvent like petroleum ether.

-

Purification: The crude product can be purified by recrystallization from boiling water, often with the use of decolorizing carbon to remove impurities.[2]

-

Caption: Workflow for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

Method 2: Synthesis from 2-Methylquinolines

Hydroxyquinolines can be synthesized via an acetic acid-catalyzed nucleophilic addition of 2-methylquinolines to aldehydes in an aqueous medium.[1]

-

Materials:

-

2-Methylquinoline

-

Aldehyde (e.g., 2-aryloxy/alkoxybenzaldehyde)

-

Acetic Acid (HOAc)

-

Water

-

-

Procedure:

-

Combine 2-methylquinoline (0.3 mmol), the aldehyde (0.45 mmol), and acetic acid (20 mol-%) in water (1.5 mL) in a reaction vessel.[1]

-

Heat the reaction mixture at 100 °C for 24 hours.[1]

-

After the reaction is complete, isolate the product. The specific work-up procedure would depend on the physical properties of the resulting hydroxyquinoline derivative.

-

Analytical Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of this compound and its derivatives.

-

Instrumentation:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm ID, 10 µm)

-

-

Mobile Phase & Conditions:

-

A common mobile phase is a mixture of methanol and water (e.g., 75:25 v/v).[10]

-

For separating a mixture of quinolines, a gradient elution can be used, for example, starting with 95% 0.01 M acetate buffer (pH 5.0) and 5% acetonitrile, ramping to 10% buffer and 90% acetonitrile.[11]

-

Flow Rate: 1.5 mL/min[10]

-

Column Temperature: 40 °C[10]

-

Detection Wavelength: 220 nm or 254 nm[12]

-

Injection Volume: 20 µL[10]

-

-

Procedure:

-

Prepare standard solutions of this compound in the mobile phase across a desired concentration range (e.g., 0.025–0.15 mg/mL).[10]

-

Prepare the sample solution by dissolving the analyte in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

-

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Method 2: UV/Vis Spectroscopy

This method is suitable for the rapid determination of this compound, especially in process monitoring, such as biodegradation studies.[6][7]

-

Instrumentation:

-

UV/Vis Spectrophotometer

-

-

Procedure:

-

Turn on the instrument and allow the lamp to warm up for at least 15-30 minutes.

-

Prepare a blank solution (the solvent used to dissolve the sample).

-

Prepare standard solutions of this compound at known concentrations.

-

Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Zero the instrument using the blank solution in a cuvette.

-

Measure the absorbance of each standard solution at λmax to create a calibration curve.

-

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

-

For simultaneous analysis with interfering substances like quinoline, a tri-wavelength method can be employed, measuring absorbance at an isosbestic point (289 nm) and two other wavelengths (e.g., 326 nm and 380 nm) to resolve the mixture components.[6][7]

-

Biological Activity and Applications

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The quinoline core is present in many pharmacologically active substances.[13]

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes.

-

Paraoxonase-1 (PON1) Inhibition: this compound is a well-characterized competitive inhibitor of PON1, an enzyme associated with high-density lipoproteins (HDL) that plays a role in protecting against atherosclerosis and organophosphate toxicity.[14][15][16] The IC₅₀ value for its inhibition of PON1 has been shown to match that of purified PON1, making it a useful reference compound in high-throughput screening assays.[16][17]

-

α-Glucosidase and α-Amylase Inhibition: Studies have demonstrated that this compound exhibits potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18][19] This suggests its potential as a lead compound for the development of anti-diabetic agents that can help control postprandial hyperglycemia.[18][20]

Caption: Inhibitory action of this compound on key metabolic enzymes.

Applications in Drug Development and Synthesis

-

Pharmaceutical Intermediate: this compound is a critical building block in organic synthesis for creating more complex molecules with potential therapeutic value.[1] Its structure allows for various chemical modifications, enabling the development of diverse compound libraries for drug discovery.[15]

-

Anticancer Research: It has been used in the design of platinum(IV) complexes that act as photoactivated prodrugs, releasing cytotoxic Pt(II) species with potential anticancer activity.[21]

-

Agrochemicals: The compound serves as an intermediate in the production of certain pesticides, highlighting its role in modern agriculture.[15]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2][22]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety goggles). Use a dust mask or respirator if generating dust.[2]

-

Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[11]

This guide serves as a foundational resource for researchers working with this compound. For specific applications and advanced studies, consulting the primary literature cited is highly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rapid Determination of Quinoline and this compound in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 9. scribd.com [scribd.com]

- 10. pharmtech.com [pharmtech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. scispace.com [scispace.com]

- 13. jptcp.com [jptcp.com]

- 14. The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naringenin is an inhibitor of human serum paraoxonase (PON1): an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A High Throughput Serum Paraoxonase Assay for Discovery of Small Molecule Modulators of PON1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A high throughput serum paraoxonase assay for discovery of small molecule modulators of PON1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound and Its Structural Analogs Show Antidiabetic Effects against α-Amylase and α-Glucosidase -Journal of Applied Biological Chemistry [koreascience.kr]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 22. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 2-Hydroxyquinolines from o-Aminophenols

Abstract: 2-Hydroxyquinolines, existing in tautomeric equilibrium with 2-quinolones, are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis has been a subject of extensive research, with numerous methods developed for their construction. This technical guide provides an in-depth overview of the primary synthetic routes to 2-hydroxyquinolines starting from readily available o-aminophenols. Key methodologies, including the Friedländer condensation and Camps cyclization, are discussed in detail. The guide includes reaction mechanisms, quantitative data summaries, detailed experimental protocols, and workflow visualizations to serve as a comprehensive resource for professionals in the field of organic synthesis and drug development.

Core Synthetic Strategies

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry. When targeting 2-hydroxyquinolines from o-aminophenols, the primary challenge lies in forming the pyridine ring fused to the aminophenol backbone. The most effective methods involve the condensation of the o-aminophenol with a suitable three-carbon synthon, followed by cyclization and dehydration.

Friedländer-Type Synthesis

The Friedländer synthesis is a classical and straightforward method for quinoline formation. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl).[1][2] In the context of o-aminophenols, a direct condensation with β-ketoesters or related compounds under acidic or basic catalysis can yield the desired 2-hydroxyquinoline derivatives. The reaction proceeds via an initial condensation to form an enamine or Schiff base, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[3]

Camps Cyclization

The Camps cyclization provides an alternative route, typically proceeding in two distinct steps. First, the o-aminophenol is acylated to form an o-acylaminoacetophenone or a related amide. This intermediate is then subjected to an intramolecular cyclization reaction mediated by a base, such as sodium or potassium hydroxide.[4][5] The reaction mechanism involves the formation of an enolate which then attacks the aryl carbonyl group, leading to the formation of the heterocyclic ring.[6] The specific product, either a this compound or a 4-hydroxyquinoline, depends on the structure of the starting acylamino derivative and the reaction conditions.[4]

Related Methods: Skraup and Doebner-von Miller Reactions

While the Skraup and Doebner-von Miller reactions are powerful tools for quinoline synthesis, they traditionally start from anilines. The Skraup synthesis typically employs glycerol, an oxidizing agent, and sulfuric acid to produce the quinoline core.[7][8] The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[9][10] Adaptations of these methods using o-aminophenol as the starting material are plausible but often lead to mixtures of isomers or require specific modifications to favor the this compound product. For instance, the Skraup synthesis with o-aminophenol is a well-established industrial method for producing 8-hydroxyquinoline.[7][11]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.

Mechanism of Friedländer-Type Synthesis

The reaction begins with an acid- or base-catalyzed condensation between the o-aminophenol and a β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]

A Technical Guide to the Biological Activity of 2-Hydroxyquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 2-hydroxyquinoline and its derivatives. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways through which these compounds exert their effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry. These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. Their versatile structure allows for a wide range of chemical modifications, leading to the development of potent and selective therapeutic agents. This guide delves into the significant biological activities reported for this class of compounds, providing quantitative data and procedural insights to facilitate further research and development.

Biological Activities

The diverse biological activities of this compound derivatives are summarized below, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5–25 µg/mL | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5–25 µg/mL | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hs578t (Breast) | 12.5–25 µg/mL | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | SaoS2 (Osteosarcoma) | 12.5–25 µg/mL | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5–25 µg/mL | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | SKHep1 (Liver) | 12.5–25 µg/mL | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25±0.034 µg/mL | [1] |

| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | HCT116 (Colorectal) | 0.329 µg/ml | [2] |

| Nitro-substituted semicarbazides | U87 (Glioma) | 12.6 and 13.7 μg/mL | [2] |

| 1,8-quinolato-palladium(II) complex | Jurkat (T-cell leukemia) | - | [1] |

| Glycoconjugates of 8-hydroxyquinoline | Hela (Cervical) | IC50: 30.98 mM | [3] |

| Glycoconjugates of 8-hydroxyquinoline | HCT 116 (Colorectal) | IC50: 22.7 mM | [3] |

| Glycoconjugates of 8-hydroxyquinoline | MCF-7 (Breast) | IC50: 4.12 mM | [3] |

| o-chloro substituted 1,3,4-oxadiazole-triazole derivative | A-549 (Lung) | IC50: 5.6 mM | [3] |

| Styrylquinolines | HCT 116 p53+/+ | IC50: 4.60–25.00 mM | [3] |

| Styrylquinolines | HCT 116 p53−/− | IC50: 2.61–25.00 mM | [3] |

Antimicrobial Activity

A significant number of this compound derivatives exhibit potent activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Quinoline derivatives | Bacillus cereus | 3.12 - 50 µg/mL | [4] |

| Quinoline derivatives | Staphylococcus aureus | 3.12 - 50 µg/mL | [4] |

| Quinoline derivatives | Pseudomonas aeruginosa | 3.12 - 50 µg/mL | [4] |

| Quinoline derivatives | Escherichia coli | 3.12 - 50 µg/mL | [4] |

| Quinoline derivative 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [4] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL (5 µM) | [5] |

| Quinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 µg/mL (47 µM) | [5] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | 50 µg/mL (full inhibition) | [5] |

| Quinoline-based hydroxyimidazolium hybrids 7a, 7b | Mycobacterium tuberculosis H37Rv | 20 and 10 µg/mL | [5] |

| Quinoline-based hydroxyimidazolium hybrids 7c, 7d | Cryptococcus neoformans | 15.6 µg/mL | [5] |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 µg/mL | [6] |

| Quinolinequinones (QQ2, QQ3) | Staphylococcus aureus | 2.44 µg/mL | [6] |

| Quinolinequinone (QQ6) | Enterococcus faecalis | 4.88 µg/mL | [6] |

| Quinolinequinones (QQ7, QQ8) | Candida albicans | 4.88 µg/mL | [6] |

Anti-inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

| Compound/Derivative | Assay | IC50 Value/Inhibition | Reference |

| Sulfonamide derivative 47 | ROS inhibition | 2.9 ± 0.5 μg/mL | [7] |

| Sulfonamide derivative 36 | ROS inhibition | 3.2 ± 0.2 μg/mL | [7] |

| Sulfonamide derivative 24 | ROS inhibition | 6.7 ± 0.3 μg/mL | [7] |

| 3g | Xylene-induced ear edema | 63.19% inhibition | [8] |

| 6d | Xylene-induced ear edema | 68.28% inhibition | [8] |

| 6d | LPS-stimulated RAW264.7 (TNF-α, IL-6) | Dose-dependent inhibition | [8] |

| Herbacetin glycoside 7 | DPPH radical scavenging | 19.49 ± 0.21 μM | [9] |

| Herbacetin glycoside 8 | DPPH radical scavenging | 27.77 ± 0.61 μM | [9] |

| Herbacetin glycoside 8 | NBT superoxide scavenging | 9.92 ± 0.77 μM | [9] |

| Compound 6 from R. sachalinensis | NO production in RAW 264.7 | 21.34 ± 2.52 μM | [9] |

Antidiabetic Activity (α-Glucosidase Inhibition)

Certain this compound derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory activity suggests their potential as therapeutic agents for managing type 2 diabetes.

| Compound/Derivative | Enzyme | IC50 Value | Reference |

| This compound | α-Glucosidase | 64.4 µg/mL | [7] |

| This compound | α-Amylase | 130.5 µg/mL | [7] |

| 4-hydroxyquinolinone-hydrazones (6a–o) | α-Glucosidase | 93.5 ± 0.6 to 575.6 ± 0.4 µM | [7] |

| Quinoline–oxadiazole Schiff base | α-Glucosidase | 2.60 to 102.12 μM | [7] |

| Dihydropyrano[3,2-c]quinoline 6e | Yeast α-glucosidase | 10.3 ± 0.3 µM | |

| Dihydropyrano[3,2-c]quinoline 6d | Yeast α-glucosidase | 15.7 ± 0.5 µM | |

| Quinoline-bearing triazole analogs | α-Amylase | 0.80 ± 0.05 µM to 40.20 ± 0.70 µM | |

| Quinoline-bearing triazole analogs | α-Glucosidase | 1.20 ± 0.10 µM to 43.30 ± 0.80 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/mL and incubate overnight at 37°C in a 5% CO₂ atmosphere.[7]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7] Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

96-well microtiter plates

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Production in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Cell Seeding: Plate RAW264.7 cells at a density of 1.5 x 10⁵ cells/well in 24-well plates and allow them to adhere overnight.[11]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.[11][12]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[11][12]

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value if applicable.

Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the α-glucosidase enzyme.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 7.0)

-

This compound derivatives

-

Acarbose (as a positive control)

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, the α-glucosidase enzyme solution, and various concentrations of the this compound derivative or acarbose.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Initiation of Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 405 nm for a defined period (e.g., 30 minutes) at 37°C. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of pNPG by the enzyme.[13]

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain fluoroquinolone derivatives have been shown to inactivate MAPKs such as ERK1/2 and p38.[14]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Some quinoline derivatives have been found to inhibit the canonical NF-κB pathway, potentially by interfering with the DNA-binding activity of the p65 subunit.[14]

Conclusion

This compound and its derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. The data and protocols presented in this guide highlight the promising anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties of this chemical class. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel and effective therapeutic agents for a variety of diseases. The provided experimental methodologies and signaling pathway diagrams are intended to facilitate these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives [hero.epa.gov]

- 9. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyquinoline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a molecule of significant interest in various scientific domains, including medicinal chemistry, agrochemical synthesis, and analytical chemistry. This technical guide provides a comprehensive overview of its structure, chemical properties, synthesis, and spectroscopic characterization. The document details its tautomeric nature, physicochemical parameters, and reactivity, offering valuable insights for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

This compound (CAS 59-31-4), also known as carbostyril or 2(1H)-quinolone, is a quinoline derivative with a hydroxyl group at the C2 position.[1] Its versatile chemical structure serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.[2][3] Recent studies have highlighted its potential as an anti-diabetic agent due to its inhibitory effects on enzymes like alpha-glucosidase and alpha-amylase.[3] This guide aims to provide a detailed technical resource on the fundamental aspects of this compound.

Molecular Structure and Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, this compound, and the keto (lactam) form, 2(1H)-quinolone.[1] This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and biological activity. The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH. In the solid state and in non-polar solvents, the lactam form is generally predominant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for understanding its behavior in different chemical and biological systems.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 59-31-4 | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 198-199 °C |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | 2.45 mg/mL (predicted) | [4] |

| Water | Slightly soluble (1 g/950mL) | |

| Alcohol | Soluble | |

| Diethyl Ether | Soluble | |

| Dilute HCl | Soluble |

Table 3: Acidity and Basicity

| Property | Value | Reference |

| pKa (Strongest Acidic) | 13.95 (predicted) | [4] |

| pKa (Strongest Basic) | -2.2 (predicted) | [4] |

Synthesis of this compound

One common method for the synthesis of substituted 2-hydroxyquinolines is the reaction of 2-aminobenzophenones with N,N-dimethylacetamide (DMA) in the presence of a strong base like potassium hydroxide.[5]

Experimental Protocol: Synthesis from 2-Aminobenzophenone

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

-

2-Aminobenzophenone

-

N,N-Dimethylacetamide (DMA)

-

Potassium Hydroxide (powdered, freshly melted)

-

Ethanol

-

Water

-

Hexane

-

Ether

Procedure:

-

In a tightly closed conic flask, mix 2-aminobenzophenone, an excess of DMA, and powdered, freshly melted potassium hydroxide in a molar ratio of 1:4:8.[5]

-

Allow the reaction mixture to stand at room temperature for approximately 24 hours.[5]

-

Add approximately 150 cm³ of water to the reaction mixture.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture (2:1).

-

Wash the separated crystals with a hexane-ether mixture (1:1).[5]

-

Dry the purified crystals. The anticipated yield is typically in the range of 40-60%.[5]

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of its two tautomeric forms and the presence of both nucleophilic and electrophilic centers.

-

Nucleophilic Character: The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group (in the enol form) can act as nucleophiles. The aromatic rings can also undergo electrophilic substitution, although the reactivity is influenced by the electron-donating or -withdrawing nature of the substituents.

-

Electrophilic Character: The carbonyl carbon in the lactam form is susceptible to nucleophilic attack.

Reactions can be directed to either the nitrogen or the oxygen atom, depending on the reaction conditions and the nature of the electrophile. This differential reactivity allows for the synthesis of a wide range of N- and O-substituted derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data Summary

| Technique | Key Features and Wavelengths/Shifts | Reference |

| UV-Vis Spectroscopy | Isosbestic point at 289 nm (in studies with quinoline). Absorption maxima are pH-dependent due to tautomerism and protonation states. | [6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (lactam), O-H stretching (lactim), C=O stretching (lactam), and C=C/C=N stretching of the aromatic rings. | [1] |

| ¹H NMR Spectroscopy | Chemical shifts are dependent on the tautomeric form. Aromatic protons typically appear in the range of 6.0-8.0 ppm. The N-H proton of the lactam form is also observable. | [7][8] |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the lactam form gives a characteristic signal in the downfield region. Aromatic carbons resonate in the typical range for quinoline derivatives. | [9][10] |

Applications in Drug Development and Research

This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including:

-

Anticancer Activity: Platinum(IV) complexes of this compound derivatives have shown promise as photoactivated anticancer agents.

-

Anti-diabetic Potential: It has been identified as an inhibitor of α-glucosidase and α-amylase, suggesting its potential in the management of diabetes.[3]

-

Enzyme Inhibition: It is a specific inhibitor of paraoxonase 1 (PON1).

The ability to modify the core structure of this compound at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of new therapeutic agents.

Conclusion

This compound is a molecule with a rich chemical profile and significant potential in various fields of research and development. Its tautomeric nature, coupled with its versatile reactivity, makes it a valuable synthon for the creation of novel compounds with diverse biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this important heterocyclic compound.

References

- 1. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. tsijournals.com [tsijournals.com]

- 9. This compound-5-carboxylic acid(83734-43-4) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Synthesis of 2-Hydroxyquinolines: A Historical and Technical Guide

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities. Among these, 2-hydroxyquinolines, also known as 2-quinolones, represent a particularly important class of compounds. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic methodologies leading to 2-hydroxyquinolines, with a focus on the seminal Knorr synthesis and Camps cyclization. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for researchers and scientists in the field.

A Journey Through Time: The Discovery of 2-Hydroxyquinoline Synthesis

The late 19th century was a period of significant advancement in synthetic organic chemistry, with the structural elucidation and synthesis of numerous heterocyclic compounds. The quest for synthetic routes to quinolines, driven in part by the desire to synthesize quinine and other biologically active natural products, led to the development of several named reactions that remain fundamental to this day.

The Knorr Quinoline Synthesis: A Foundational Discovery

In 1886, the German chemist Ludwig Knorr reported a novel method for the synthesis of quinoline derivatives.[1][2] His work, published in Justus Liebigs Annalen der Chemie, described the intramolecular cyclization of β-ketoanilides to form 2-hydroxyquinolines.[1][2][3] This reaction, now famously known as the Knorr quinoline synthesis, provided a direct and versatile route to this important class of heterocycles.[4][5] The synthesis involves the reaction of an aniline with a β-ketoester to form a β-ketoanilide, which is then cyclized under acidic conditions, typically using concentrated sulfuric acid.[2]

The Camps Cyclization: An Alternative Pathway

A little over a decade later, in 1899, another German chemist, Rudolph Camps, published his work on the synthesis of hydroxyquinolines in the Berichte der deutschen chemischen Gesellschaft.[6][7] The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide, to yield hydroxyquinolines.[6] A key feature of the Camps reaction is that it can produce a mixture of isomeric products, namely 2-hydroxy- and 4-hydroxyquinolines, depending on the structure of the starting material and the reaction conditions.[6]

Core Synthetic Methodologies: Mechanisms and Protocols

The Knorr synthesis and Camps cyclization remain highly relevant in contemporary organic synthesis for the preparation of 2-hydroxyquinolines. Understanding their mechanisms and experimental nuances is crucial for their successful application.

The Knorr Quinoline Synthesis

The Knorr synthesis proceeds via a two-step sequence: formation of a β-ketoanilide followed by acid-catalyzed cyclization.

Reaction Mechanism:

The generally accepted mechanism for the Knorr quinoline synthesis involves the following key steps:

-

Formation of the β-ketoanilide: An aniline is reacted with a β-ketoester, typically at elevated temperatures, to form the corresponding β-ketoanilide.

-

Protonation and Tautomerization: In the presence of a strong acid, the carbonyl oxygen of the keto group is protonated, facilitating tautomerization to the enol form.

-

Electrophilic Aromatic Substitution: The enol then acts as a nucleophile, attacking the aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form a six-membered ring.

-

Dehydration: Subsequent dehydration leads to the formation of the aromatic quinoline ring system.

A 1964 study highlighted that the reaction conditions, particularly the amount of acid used, can influence the product distribution, with the formation of 4-hydroxyquinoline as a competing product under certain conditions.[1] More recent studies have further refined the understanding of the reaction mechanism, suggesting the involvement of dicationic intermediates.[1]

Experimental Protocol: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

The following protocol is adapted from a study on the Knorr synthesis of a substituted 2-quinolone.

-

Step 1: Synthesis of the β-Ketoanilide: 4-Bromoaniline is reacted with tert-butyl acetoacetate. The use of the tert-butyl ester can improve the yield of the anilide by avoiding side reactions.

-

Step 2: Cyclization: The resulting anilide is cyclized to the corresponding quinolin-2(1H)-one. The study notes that steric effects can play a significant role in this step.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 4-Bromoaniline | tert-Butyl acetoacetate | 6-Bromo-4-methylquinolin-2(1H)-one | 48 (overall) | [8] |

The Camps Cyclization

The Camps cyclization provides an alternative route to hydroxyquinolines from o-acylaminoacetophenones.

Reaction Mechanism:

The mechanism of the Camps cyclization is dependent on which α-protons are abstracted by the base, leading to the potential for two different cyclization pathways and, consequently, two isomeric products.

-

Deprotonation: A strong base (e.g., hydroxide) abstracts a proton from either the methyl group of the acetylamino moiety or the methyl group of the acetophenone.

-

Intramolecular Aldol Condensation: The resulting enolate undergoes an intramolecular aldol-type condensation, attacking the other carbonyl group to form a six-membered ring.

-

Dehydration: Dehydration of the resulting aldol adduct yields the hydroxyquinoline.

The regioselectivity of the reaction is influenced by the relative acidity of the α-protons and the stability of the resulting enolates and transition states.

Experimental Protocol: Synthesis of N-(2-Acetylphenyl)acetamide

The starting material for the Camps cyclization, an o-acylaminoacetophenone, can be readily synthesized.

-

Procedure: 2'-Aminoacetophenone (5 g, 37 mmol) is dissolved in acetic anhydride (10 ml) and stirred at room temperature for 3 hours. The resulting solution is poured onto crushed ice (100 ml) and allowed to stand until the excess acetic anhydride has hydrolyzed. The white precipitate that forms is filtered off and recrystallized from ethanol.

| Reactant | Reagent | Product | Yield (%) | Reference |

| 2'-Aminoacetophenone | Acetic Anhydride | N-(2-Acetylphenyl)acetamide | 96 | [9] |

Experimental Protocol: Camps Cyclization of N-(2-Acetylphenyl)acetamide

The cyclization of N-(2-acetylphenyl)acetamide in the presence of alcoholic sodium hydroxide yields a mixture of 2-hydroxy-4-methylquinoline and 4-hydroxy-2-methylquinoline.

| Reactant | Reagent | Product(s) | Ratio | Reference |

| N-(2-Acetylphenyl)acetamide | Alcoholic Sodium Hydroxide | 2-Hydroxy-4-methylquinoline and 4-Hydroxy-2-methylquinoline | 70:20 | [6] |

Summary of Key Synthetic Reactions

The following table summarizes the key features of the Knorr and Camps syntheses for 2-hydroxyquinolines.

| Synthesis Name | Discoverer | Year | Starting Materials | Key Reagents | Product |

| Knorr Quinoline Synthesis | Ludwig Knorr | 1886 | Aniline, β-Ketoester | Strong Acid (e.g., H₂SO₄) | This compound |

| Camps Cyclization | Rudolph Camps | 1899 | o-Acylaminoacetophenone | Base (e.g., NaOH) | Mixture of 2- and 4-Hydroxyquinolines |

Conclusion

The pioneering work of Ludwig Knorr and Rudolph Camps in the late 19th century laid the foundation for the synthesis of 2-hydroxyquinolines. Their respective named reactions, the Knorr synthesis and the Camps cyclization, provide robust and versatile methods that continue to be employed by chemists today. A thorough understanding of the historical context, reaction mechanisms, and experimental parameters of these syntheses is invaluable for the modern researcher engaged in the design and development of novel quinoline-based compounds for a wide range of applications, from pharmaceuticals to materials science. This guide serves as a detailed resource to aid in these endeavors, bridging the historical discoveries with contemporary synthetic practice.

References

- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Liste von Namensreaktionen/C – Wikipedia [de.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Theoretical Underpinnings of 2-Hydroxyquinoline's Keto-Enol Tautomerism: A Guide for Researchers

Affiliation: Google Research

Abstract

The tautomeric equilibrium between 2-hydroxyquinoline (the enol form) and its corresponding keto form, quinolin-2(1H)-one, is a subject of significant interest in medicinal chemistry and materials science. The predominance of one tautomer over the other can profoundly influence a molecule's biological activity, solubility, and photochemical properties. This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the factors governing this crucial equilibrium. It summarizes key quantitative data, details common experimental validation protocols, and visualizes the underlying processes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Tautomerism in Quinolines

Quinoline and its derivatives are core structural motifs in a vast array of pharmaceuticals, including antimalarials like chloroquine, and are integral to the development of materials for organic light-emitting diodes (OLEDs).[1] The functional properties of substituted quinolines are often dictated by their tautomeric state.[1] Keto-enol tautomerism, in particular, involves the migration of a proton and the simultaneous shift of a double bond, as seen between this compound and quinolin-2(1H)-one. Understanding and predicting this equilibrium is paramount for rational drug design, as the different tautomers exhibit distinct hydrogen bonding capabilities and electronic profiles, which in turn affect their interaction with biological targets.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the subtle energetic differences that tip the balance between these forms.

The Tautomeric Equilibrium: Enol vs. Keto

The central equilibrium involves two tautomers: the aromatic enol form (this compound) and the non-aromatic keto form (quinolin-2(1H)-one). Theoretical calculations consistently show that the keto tautomer is the more stable form in the gas phase and in various solvents.[3][4]

References

An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxyquinoline in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known by its tautomeric name 2-quinolone or its systematic name quinolin-2(1H)-one, is a nitrogen-containing heterocyclic aromatic organic compound. As a prominent member of the quinoline alkaloid class, it serves as a crucial scaffold in medicinal chemistry and a significant bioactive compound found in various natural sources. Its presence in the plant kingdom is of particular interest to researchers in pharmacognosy and drug development due to the diverse biological activities associated with the quinolone framework, including antimicrobial, anti-inflammatory, and antidiabetic properties.

This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, presenting quantitative data, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its potential role within plant biological pathways.

Natural Occurrence and Distribution

This compound and its derivatives are not ubiquitous in the plant kingdom but have been identified in a select number of plant families and species. The Rutaceae family, in particular, is a well-known producer of a wide array of quinoline and quinolone alkaloids.[1] Trace amounts have also been identified in other families.[2]

The compound has been reported in plants such as Glycosmis pentaphylla (Rutaceae), Houttuynia cordata (Saururaceae), and Aconitum ferox (Ranunculaceae).[3][4] Furthermore, metabolomic studies have confirmed the presence of quinolin-2-ol (this compound) in certain varieties of rice (Oryza sativa).[5] The simple 2-quinolone scaffold has also been found in the Amaranthaceae family.[6] While some plants like Galipea longiflora are rich in quinoline alkaloids, they may produce more complex derivatives rather than the parent this compound compound.[7]

Quantitative Data on this compound in Plants

Precise quantitative data for this compound across different plant species and tissues is not extensively documented in the current literature, representing a significant area for future research. Most studies focus on qualitative identification or the quantification of broader compound classes like total alkaloids or total phenolics. For example, while a metabolomic analysis of Houttuynia cordata identified the presence of two alkaloids, it did not provide specific quantification for this compound.[8] Similarly, studies on rice have identified alkaloids as a key category of metabolites without specifying the concentration of this compound.[9][10]

The table below summarizes the plant species in which this compound has been identified. The lack of specific concentration data underscores the need for targeted quantitative studies to assess the potential of these plants as viable sources for this compound.

| Plant Species | Family | Plant Part | Concentration/Yield |

| Glycosmis pentaphylla | Rutaceae | Stems, Leaves | Qualitatively Identified[3][11] |

| Houttuynia cordata | Saururaceae | Whole Plant | Qualitatively Identified[3][8] |

| Aconitum ferox | Ranunculaceae | Not Specified | Qualitatively Identified[3][4] |

| Oryza sativa (Rice) | Poaceae | Brown Rice | Qualitatively Identified[5] |

| Andreadoxa flava | Rutaceae | Leaves | Source of 2-quinolone alkaloids[12] |

| Members of Amaranthaceae | Amaranthaceae | Not Specified | Source of simple 2-quinolones[6] |

Biosynthesis

Quinoline alkaloids in plants are secondary metabolites, and their biosynthesis generally follows pathways originating from primary amino acid metabolism.[5] There are two primary biogenetic pathways for the formation of the quinoline ring system in plants: one starting from tryptophan and the other from anthranilic acid , a precursor in the tryptophan pathway.[13] The specific enzymatic steps leading to this compound in different plant species are not fully elucidated and remain an active area of phytochemical research.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and bioactivity assessment of this compound from plant sources.

Protocol for Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (SC-CO₂) is a green and efficient technique for extracting alkaloids. It offers high selectivity and preserves thermolabile compounds.

-

Sample Preparation: Dry the collected plant material (e.g., leaves, stems) at room temperature or in a mild oven (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh size).

-

Pre-treatment (Optional but Recommended for Alkaloids): To improve the extraction of basic alkaloids, the powdered plant material can be immersed in an alkaline solution (e.g., sodium carbonate–sodium bicarbonate buffer, pH 9.2–10.8) to convert alkaloid salts into their more soluble free base form.[2]

-

SFE System Setup: Load the pre-treated plant powder into the extractor vessel of an SFE system (e.g., SFE-500).

-

Extraction Parameters:

-

Supercritical Fluid: Carbon dioxide (CO₂).

-

Co-solvent: Ethanol or methanol (e.g., 5-10% v/v) is typically required to increase the polarity of the SC-CO₂ and enhance the solubility of polar alkaloids.[13] For basic alkaloids, a modifier such as diethylamine or triethylamine (e.g., 2-18% v/v in the co-solvent) can be used.[14]

-

Temperature: Set the extractor temperature between 50-80°C. A common starting point is 60°C.[13]

-

Pressure: Set the extractor pressure between 200-400 bar. A common starting point is 300 bar.[13]

-

Flow Rate: Set the CO₂ flow rate to 2-4 L/min.

-

-

Fractionation and Collection: The extract-laden supercritical fluid is passed into one or more separators at lower pressure and adjusted temperatures to precipitate the extracted compounds. This allows for the fractionation of the extract.

-

Post-Extraction: The collected extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid-rich extract.

Protocol for Bioactivity-Guided Isolation

This workflow uses a specific biological assay to guide the purification process, ensuring that the isolated compound is responsible for the desired activity.[12][15]

-

Crude Extraction: Prepare a crude extract of the plant material using a suitable solvent (e.g., 80% ethanol or methanol) via maceration or Soxhlet extraction.

-

Bioassay of Crude Extract: Screen the crude extract for the target biological activity (e.g., α-glucosidase inhibition). If active, proceed to the next step.

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Evaporate the solvents from each fraction to yield distinct fractions (n-hexane fraction, chloroform fraction, etc.).

-

-

Bioassay of Fractions: Test each fraction for the target bioactivity. Identify the most potent fraction(s).

-

Chromatographic Separation:

-

Subject the most active fraction to column chromatography (CC) using a stationary phase like silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents (e.g., a gradient of methanol in chloroform) to separate the components into sub-fractions.

-

-

Bioassay of Sub-fractions: Screen all collected sub-fractions to pinpoint those with the highest activity.

-

Purification by HPLC: Purify the active sub-fractions using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) to isolate the pure compound(s).

-

Structure Elucidation: Identify the structure of the isolated pure, active compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HMBC, HSQC).

Protocol for Quantification by HPLC

HPLC is a precise and reliable method for quantifying this compound in plant extracts.[16]

-

Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL in methanol). From this, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of dried plant powder (e.g., 1.0 g). Extract it with a known volume of methanol (e.g., 20 mL) using ultrasonication for 30-60 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

System: HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). A typical starting condition is 65:35 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: this compound has multiple absorption maxima. A wavelength of ~326 nm can be used for quantification.[16]

-

Injection Volume: 10-20 µL.

-

-

Analysis and Quantification:

-

Inject the series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared plant extract sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve. The final concentration is expressed as mg per gram of dry weight (mg/g DW).

-

Protocol for In Vitro α-Glucosidase Inhibition Assay

This assay is commonly used to screen for compounds with antidiabetic potential.[1][3]

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.1 U/mL) in a phosphate buffer (e.g., 100 mM, pH 6.8).

-

Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1.25 mM) in the same phosphate buffer.

-

Stop Solution: Prepare a solution of sodium carbonate (Na₂CO₃, e.g., 0.1 M) or glycine (e.g., 2M, pH 10).[1]

-

Test Sample: Dissolve the plant extract or isolated this compound in the buffer (or DMSO, then dilute with buffer) to achieve a range of test concentrations.

-

Positive Control: Acarbose, a known α-glucosidase inhibitor.

-

-

Assay Procedure (in a 96-well plate):

-

Add 20 µL of the test sample (or positive control/blank) to each well.

-

Add 20 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution.

-

-

Measurement:

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the reaction with no inhibitor, and Abs_sample is the absorbance with the test sample).

-

Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting a dose-response curve.

-

Biological Role and Signaling Pathways

Alkaloids in plants are classic examples of secondary metabolites that function as chemical defense agents.[17] They are often toxic or deterrent to herbivores, insects, and pathogens.[18] The synthesis and accumulation of these defensive compounds are tightly regulated by complex signaling networks that are activated in response to biotic stress.

While the specific signaling pathways directly involving this compound in plants have not been elucidated, it is understood that its biosynthesis is likely triggered as part of a broader defense response. This response is typically initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the activation of phytohormone signaling cascades, primarily involving jasmonic acid (JA) and salicylic acid (SA).[5]

Figure 1: A generalized signaling pathway in plants initiated by herbivore damage, leading to the biosynthesis of defensive alkaloids.

For drug discovery professionals, the logical workflow of finding and validating such a compound is critical. The bioactivity-guided isolation process is a cornerstone of natural product research and can be visualized as a systematic workflow from crude plant material to a validated bioactive compound.

Figure 2: A logical workflow diagram for the bioactivity-guided isolation of a target natural product like this compound.

Conclusion and Future Directions

This compound is a valuable natural product with established bioactivities that is found in several plant species, most notably within the Rutaceae family. While its presence is confirmed, the field lacks comprehensive quantitative data on its concentration in these plant sources. Furthermore, its precise role in plant physiology and defense signaling remains largely unexplored.

Future research should focus on:

-

Quantitative Screening: Conducting systematic studies to quantify the concentration of this compound in various tissues of known source plants to identify high-yielding materials.

-

Biosynthetic Pathway Elucidation: Using transcriptomics and metabolomics to uncover the specific genes and enzymes involved in its synthesis in plants.

-

Ecological Role: Investigating the direct effects of this compound on herbivores and pathogens to confirm its role as a chemical defense agent.

-

Mechanism of Action: Exploring how this compound interacts with specific molecular targets, both in pathogenic organisms and in human disease models, to better understand its therapeutic potential.

By addressing these research gaps, the scientific community can fully harness the potential of this compound as a lead compound for the development of new pharmaceuticals and agrochemicals.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]